![molecular formula C15H24O2 B1235053 Sirenin](/img/structure/B1235053.png)
Sirenin
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Overview
Description
Sirenin is a sesquiterpenoid.
Scientific Research Applications
Chemotactic Properties
Sirenin, primarily identified in the water mold Allomyces, is known for its chemotactic properties, particularly in attracting male gametes. Its role as a chemotactic sexual hormone was first identified by Machlis (1958) in his study, "A Procedure for the Purification of Sirenin" (Machlis, 1958). Further research by Machlis (1973) on "The chemotactic activity of various sirenins and analogues and the uptake of sirenin by the sperm of allomyces" revealed that only l-sirenin is active in attracting the sperm of Allomyces, demonstrating specificity in its chemotactic function (Machlis, 1973).
Structural Analogs and Bioactivity
The study "Effects of Analogs of the Fungal Sexual Pheromone Sirenin on Male Gamete Motility in Allomyces macrogynus" by Pommerville et al. (1988) explored various structural analogs of sirenin, identifying a synthetic analog with activity similar to the natural pheromone. This demonstrates the potential for synthetic replication and modification of sirenin for research purposes (Pommerville, Strickland, Romo & Harding, 1988).
Synthesis and Structural Analysis
Gant, Noe, and Corey (1995) in "The first enantioselective synthesis of the chemotactic factor sirenin by an intramolecular [2 + 1] cyclization using a new chiral catalyst" developed a highly enantioselective synthesis of sirenin. This synthesis contributes to the understanding of sirenin's structure and potential for laboratory production (Gant, Noe & Corey, 1995).
Historical Context and Discovery
The historical context of sirenin's discovery is detailed by Carlile (1996) in "The discovery of fungal sex hormones: I. sirenin". This paper outlines the process of discovering, purifying, and determining the structure of sirenin, emphasizing its significance in fungal biology (Carlile, 1996).
Pheromone Interactions and Cellular Communication
Pommerville, Strickland, and Harding (2005) in their study on "Pheromone interactions and ionic communication in gametes of aquatic fungus Allomyces macrogynus" revealed how sirenin influences cellular processes like calcium influx, demonstrating its role in cellular communication and response mechanisms (Pommerville, Strickland & Harding, 2005).
properties
Product Name |
Sirenin |
---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
(E)-5-[(1R,6S,7R)-3-(hydroxymethyl)-7-methyl-7-bicyclo[4.1.0]hept-2-enyl]-2-methylpent-2-en-1-ol |
InChI |
InChI=1S/C15H24O2/c1-11(9-16)4-3-7-15(2)13-6-5-12(10-17)8-14(13)15/h4,8,13-14,16-17H,3,5-7,9-10H2,1-2H3/b11-4+/t13-,14+,15+/m0/s1 |
InChI Key |
BOEUJLMNWCJKHN-KSMMAEIZSA-N |
Isomeric SMILES |
C/C(=C\CC[C@@]1([C@@H]2[C@H]1C=C(CC2)CO)C)/CO |
SMILES |
CC(=CCCC1(C2C1C=C(CC2)CO)C)CO |
Canonical SMILES |
CC(=CCCC1(C2C1C=C(CC2)CO)C)CO |
synonyms |
sirenin (Allomyces) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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